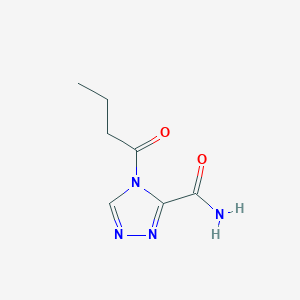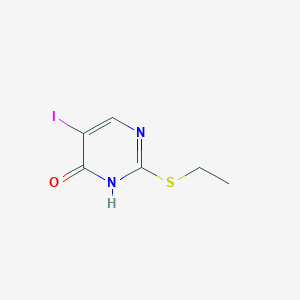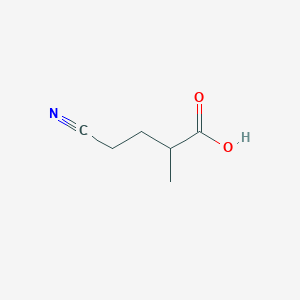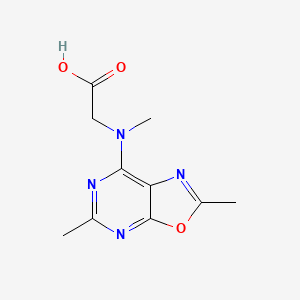![molecular formula C22H21FN2O B12917853 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-94-0](/img/structure/B12917853.png)
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes fluorine and multiple methyl groups
準備方法
The synthesis of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with quinoline derivatives.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide in the presence of a base.
Cyclization: The final step involves cyclization to form the biquinoline structure, often using a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
化学反応の分析
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert it into dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted quinoline derivatives.
科学的研究の応用
5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the biquinoline structure play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar compounds to 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one include:
3-(5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-1-isoquinolinyl)quinoline: This compound shares a similar structure but differs in the position of the fluorine atom and the overall ring structure.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another fluorinated compound with different functional groups and applications.
The uniqueness of 5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one lies in its specific structural features and the resulting chemical and biological properties.
特性
CAS番号 |
918645-94-0 |
|---|---|
分子式 |
C22H21FN2O |
分子量 |
348.4 g/mol |
IUPAC名 |
5-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C22H21FN2O/c1-21(2)19-16(23)9-7-11-18(19)25(20(26)22(21,3)4)15-12-14-8-5-6-10-17(14)24-13-15/h5-13H,1-4H3 |
InChIキー |
VIXACSAADMYMBQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC=C2F)N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




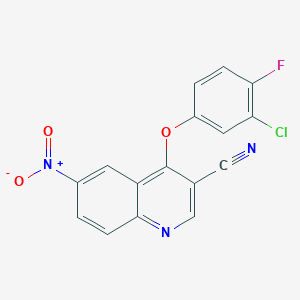
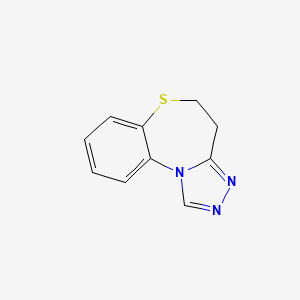
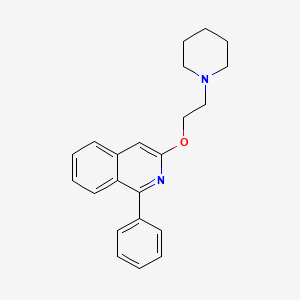
![3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol](/img/structure/B12917796.png)
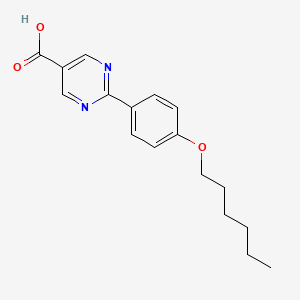
![2-Oxoethyl 2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B12917816.png)
![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
